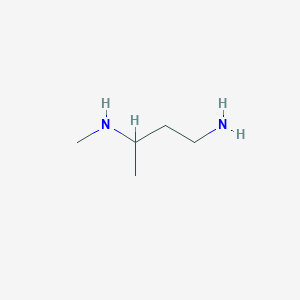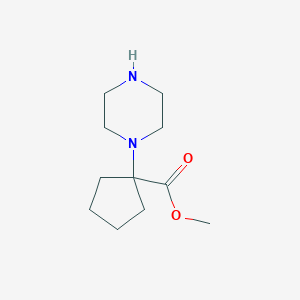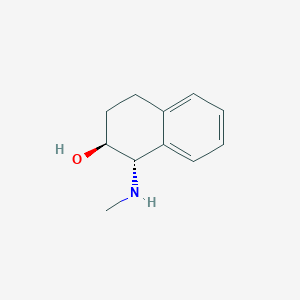
trans-1-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-1-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-OL: is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a methylamino group and a hydroxyl group attached to a tetrahydronaphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-OL typically involves the reduction of naphthalene derivatives followed by the introduction of the methylamino group. One common method involves the catalytic hydrogenation of naphthalene to produce tetrahydronaphthalene, which is then subjected to a series of reactions to introduce the hydroxyl and methylamino groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, followed by functional group modifications using standard organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in trans-1-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-OL can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to modify the naphthalene ring or the functional groups attached to it.
Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more reduced naphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of trans-1-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
trans-1,2-Dimethylcyclohexane: Similar in structure but lacks the hydroxyl and methylamino groups.
trans-1,2-Diaminocyclohexane: Contains two amino groups instead of a methylamino and hydroxyl group.
Uniqueness:
- The presence of both a methylamino group and a hydroxyl group in trans-1-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-OL makes it unique compared to other similar compounds. This combination of functional groups contributes to its distinct chemical reactivity and potential applications in various fields.
属性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC 名称 |
(1S,2S)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C11H15NO/c1-12-11-9-5-3-2-4-8(9)6-7-10(11)13/h2-5,10-13H,6-7H2,1H3/t10-,11-/m0/s1 |
InChI 键 |
KUDUKVRCFKJXBL-QWRGUYRKSA-N |
手性 SMILES |
CN[C@@H]1[C@H](CCC2=CC=CC=C12)O |
规范 SMILES |
CNC1C(CCC2=CC=CC=C12)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-5-methyl-[2,4'-bipyridin]-2'-ol](/img/structure/B15306704.png)
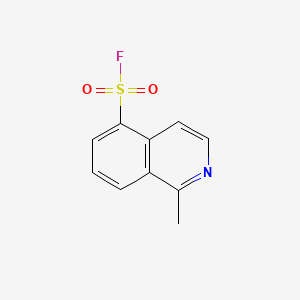

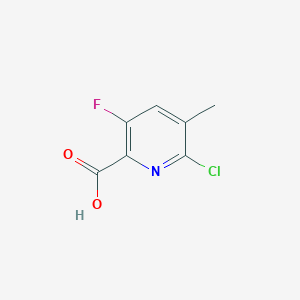
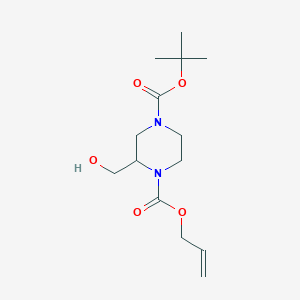
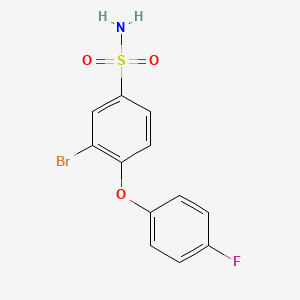
![3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylicacid](/img/structure/B15306754.png)
